N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide
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Overview
Description
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom at the 5-position and a pentanamide group at the 3-position. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide typically involves the reaction of 5-chloro-1,2-benzisothiazol-3(2H)-one with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzisothiazoles with various functional groups.
Scientific Research Applications
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2-benzisothiazol-3(2H)-one
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 6-Chloro-2-hydrazino-1,3-benzoxazole
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
91991-22-9 |
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Molecular Formula |
C12H13ClN2OS |
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-(5-chloro-2,1-benzothiazol-3-yl)pentanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)14-12-9-7-8(13)5-6-10(9)15-17-12/h5-7H,2-4H2,1H3,(H,14,16) |
InChI Key |
ZENFNZDSRBFJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origin of Product |
United States |
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